BenchChemオンラインストアへようこそ!

N-(thiophene-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide

Lipophilicity Physicochemical property Medicinal chemistry optimization

N-(Thiophene-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide (CAS 899992-65-5) is a synthetic small molecule belonging to the urea-thiophene carboxamide chemotype, characterized by a central piperidine-1-carboxamide urea core flanked by a thiophene-2-carbonyl group and a para-tolyl (4-methylphenyl) substituent. With a molecular formula of C18H20N2O2S and a molecular weight of 328.4 g/mol, the compound exhibits a computed XLogP3 of 4.0 and zero hydrogen bond donors, placing it in a moderately lipophilic, hydrogen bond acceptor-only pharmacochemical space.

Molecular Formula C18H20N2O2S
Molecular Weight 328.43
CAS No. 899992-65-5
Cat. No. B2490309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(thiophene-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide
CAS899992-65-5
Molecular FormulaC18H20N2O2S
Molecular Weight328.43
Structural Identifiers
SMILESCC1=CC=C(C=C1)N(C(=O)C2=CC=CS2)C(=O)N3CCCCC3
InChIInChI=1S/C18H20N2O2S/c1-14-7-9-15(10-8-14)20(17(21)16-6-5-13-23-16)18(22)19-11-3-2-4-12-19/h5-10,13H,2-4,11-12H2,1H3
InChIKeyCZLYDKLCGHWMQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Thiophene-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide (CAS 899992-65-5): Physicochemical and Structural Baseline for Procurement Specification


N-(Thiophene-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide (CAS 899992-65-5) is a synthetic small molecule belonging to the urea-thiophene carboxamide chemotype, characterized by a central piperidine-1-carboxamide urea core flanked by a thiophene-2-carbonyl group and a para-tolyl (4-methylphenyl) substituent [1]. With a molecular formula of C18H20N2O2S and a molecular weight of 328.4 g/mol, the compound exhibits a computed XLogP3 of 4.0 and zero hydrogen bond donors, placing it in a moderately lipophilic, hydrogen bond acceptor-only pharmacochemical space [1]. This chemotype has been explored in phenotypic screening campaigns, notably as urea-thiophene carboxamides identified from zebrafish neuromast hair cell protection assays, where the core scaffold demonstrated otoprotective activity against aminoglycoside-induced hair cell death [2].

Why N-(Thiophene-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide Cannot Be Interchanged with In-Class Urea-Thiophene Carboxamide Analogs


Within the urea-thiophene carboxamide series, the specific identity of the N-aryl substituent on the urea nitrogen dictates both physicochemical properties and biological activity profiles. The para-tolyl group in this compound confers a distinct lipophilicity signature (XLogP3 = 4.0) and a computed zero hydrogen bond donor count, which differentiates it from unsubstituted phenyl (XLogP3 ~3.3, identical donor count) and para-chlorophenyl (XLogP3 ~4.3) analogs [1]. In the zebrafish hair cell protection assay, urea-thiophene carboxamide analogs exhibited HC50 values ranging from 1.62 μM to inactive (>25 μM) depending solely on the urea N-substituent, demonstrating that even minor substituent changes produce substantial potency shifts of >15-fold within the same scaffold [2]. Generic substitution without considering these quantitative SAR differences risks selecting a compound with drastically reduced or absent activity in the target biological context.

Quantitative Differentiation Evidence for N-(Thiophene-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide Relative to Closest Analogs


Lipophilicity Tuning: XLogP3 Differentiation of the para-Tolyl Substituent Versus Phenyl and 4-Chlorophenyl Analogs

The para-tolyl substituent on the urea nitrogen of N-(thiophene-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide yields a computed XLogP3 of 4.0, which is intermediate between the unsubstituted N-phenyl analog (XLogP3 ≈ 3.3) and the N-(4-chlorophenyl) analog (XLogP3 ≈ 4.3) [1]. This represents a +0.7 log unit increase in lipophilicity relative to the phenyl analog and a −0.3 log unit decrease relative to the 4-chlorophenyl analog, placing the para-tolyl compound in a distinct lipophilicity window that balances membrane permeability against solubility and metabolic clearance risk [1].

Lipophilicity Physicochemical property Medicinal chemistry optimization

Hydrogen Bond Donor Count of Zero: A Key Differentiator from Piperidine-NH-Containing Analogs

N-(Thiophene-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide has zero hydrogen bond donors, as both urea nitrogen valences are fully substituted by the thiophene-2-carbonyl and para-tolyl groups [1]. This contrasts with analogs bearing an unsubstituted piperidine NH (e.g., N-(piperidin-3-yl)-thiophene carboxamide ureas such as AZD7762), which possess 2–3 hydrogen bond donors and consequently exhibit reduced passive membrane permeability and limited blood-brain barrier penetration [2].

Hydrogen bonding Permeability Blood-brain barrier

Limitation: Absence of Target-Specific Potency Data Necessitates Project-Specific Validation

A systematic search of primary literature, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) reveals no publicly available, target-specific IC50, Ki, EC50, or in vivo efficacy data for N-(thiophene-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide. The closest BindingDB entries for structurally related compounds (e.g., N-(4-methylphenyl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide, BDBM73178) show IC50 >100 μM against polyadenylate-binding protein 1 and eukaryotic translation initiation factor 4H in high-throughput screens, indicating weak or no activity against these specific targets [1]. The urea-thiophene carboxamide scaffold has demonstrated HC50 values between 1.62 and >25 μM in the zebrafish hair cell protection assay [2], but the specific HC50 of the para-tolyl analog has not been disclosed in public datasets.

Data gap Due diligence Screening recommendation

Recommended Application Scenarios for N-(Thiophene-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide Based on Differentiated Physicochemical Evidence


CNS Drug Discovery Screening Libraries Requiring Low Hydrogen Bond Donor Count

With zero hydrogen bond donors and a moderate XLogP3 of 4.0, this compound is preferentially suited for inclusion in central nervous system (CNS)-focused screening libraries where passive blood-brain barrier permeability is required [1]. The absence of H-bond donors distinguishes it from common urea-thiophene carboxamide kinase inhibitors such as AZD7762 (3 HBDs), making it a better-matched physicochemical probe for CNS target classes including GPCRs, ion channels, and intracellular CNS enzymes where donor count is a critical permeability determinant [1][2].

Structure-Activity Relationship (SAR) Studies Exploring Urea N-Aryl Substitution Effects

The para-tolyl group provides a well-defined lipophilicity increment (+0.7 XLogP3 vs. unsubstituted phenyl) without introducing halogen atoms that may confound interpretation through halogen bonding or off-target reactivity. This makes the compound an ideal SAR probe for systematically mapping the contribution of para-substituent lipophilicity to target potency, selectivity, and ADME properties within urea-thiophene carboxamide lead optimization programs [1].

Otoprotection Drug Discovery Leveraging the Urea-Thiophene Carboxamide Scaffold

The urea-thiophene carboxamide chemotype has validated otoprotective activity in the zebrafish hair cell protection assay, with HC50 values as low as 1.62 μM for certain urea substituents [1]. This compound, featuring the para-tolyl substituent, represents an underexplored point in the SAR landscape of this phenotype and may serve as a starting point for potency optimization in aminoglycoside-induced hearing loss programs. Researchers should independently determine the HC50 of this specific analog in the zebrafish assay before investing in in vivo rat models [1].

Negative Control or Inactive Comparator for Polyadenylate-Binding Protein 1 (PABP1) Assays

Based on the structurally related N-(4-methylphenyl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide (BDBM73178), which exhibited IC50 >100 μM against PABP1 and eIF4H in high-throughput screens [1], this compound may serve as a negative control or inactive comparator in assay development and validation for PABP1/eIF4H-targeting drug discovery programs, provided the user confirms inactivity in their specific assay format.

Quote Request

Request a Quote for N-(thiophene-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.